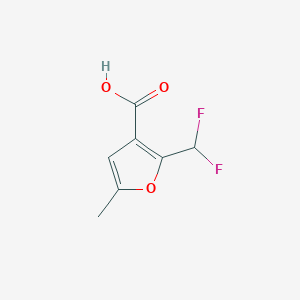

2-(Difluoromethyl)-5-methylfuran-3-carboxylic acid

Description

Properties

IUPAC Name |

2-(difluoromethyl)-5-methylfuran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2O3/c1-3-2-4(7(10)11)5(12-3)6(8)9/h2,6H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOUACQZWVHBODH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401216799 | |

| Record name | 3-Furancarboxylic acid, 2-(difluoromethyl)-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401216799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189330-30-1 | |

| Record name | 3-Furancarboxylic acid, 2-(difluoromethyl)-5-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=189330-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Furancarboxylic acid, 2-(difluoromethyl)-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401216799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-(Difluoromethyl)-5-methylfuran-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features, including a difluoromethyl group and a carboxylic acid functional group. This compound has been studied for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

The molecular formula of this compound is , with a molecular weight of 178.12 g/mol. The presence of the difluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a promising candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The difluoromethyl group can form hydrogen bonds and π-π interactions with aromatic residues in proteins, influencing their activity. This interaction is crucial for its potential applications in drug design, particularly as an enzyme inhibitor or receptor modulator.

Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit antimicrobial properties. For instance, compounds structurally related to this acid have shown activity against multidrug-resistant strains of bacteria, including Staphylococcus aureus and Mycobacterium spp., with minimum inhibitory concentration (MIC) values ranging from 4–8 μg/mL .

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines. Notably, it has been reported to induce apoptosis in breast cancer cells (MDA-MB-231) while displaying significantly lower toxicity towards non-cancerous cells (MCF10A), suggesting a favorable therapeutic window . The compound's efficacy was highlighted by its ability to inhibit key pathways involved in cancer progression, including matrix metalloproteinase activity, which is crucial for tumor metastasis .

Study on Anticancer Effects

A recent study evaluated the effects of this compound on MDA-MB-231 cells. The results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value significantly lower than that of standard chemotherapeutics like 5-Fluorouracil (5-FU). This suggests that the compound may be more effective at lower concentrations compared to traditional agents .

Pharmacokinetics

Pharmacokinetic studies conducted on related compounds have shown favorable absorption and distribution profiles. For example, compounds similar to this compound exhibited moderate bioavailability and clearance rates, indicating potential for oral administration and therapeutic use .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C7H6F2O3 |

| Molecular Weight | 178.12 g/mol |

| Antimicrobial MIC (Staphylococcus aureus) | 4–8 μg/mL |

| Anticancer IC50 (MDA-MB-231) | Significantly lower than 5-FU |

| Bioavailability | Moderate |

| Clearance Rate | Favorable |

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of difluoromethylated compounds, including 2-(difluoromethyl)-5-methylfuran-3-carboxylic acid, in developing anticancer agents. The presence of fluorine atoms can enhance the bioactivity of pharmaceutical compounds by improving their metabolic stability and selectivity.

Case Study : A study published in the Journal of Medicinal Chemistry explored a series of difluoromethylated furan derivatives, demonstrating their ability to inhibit cancer cell proliferation through specific pathways involved in tumor growth. The incorporation of the difluoromethyl group was found to significantly enhance the efficacy compared to non-fluorinated analogs .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Research indicates that furan derivatives exhibit activity against various bacterial strains, making them potential candidates for antibiotic development.

Case Study : A publication in Antibiotics reported that a series of furan carboxylic acids, including this compound, showed promising results against multi-drug resistant bacteria. The study emphasized structure-activity relationships that could guide future antibiotic design .

Pesticidal Applications

The unique structure of this compound may also lend itself to applications in agrochemicals, particularly as a pesticide or herbicide.

Case Study : In a research article from Pesticide Science, the efficacy of difluoromethylated compounds was evaluated against common agricultural pests. The findings suggested that these compounds could serve as effective agents due to their ability to disrupt metabolic processes in target organisms .

Polymer Chemistry

The compound's reactivity allows it to be utilized in polymer synthesis, particularly in developing fluorinated polymers with enhanced thermal and chemical stability.

Case Study : Research published in Macromolecules demonstrated how incorporating difluoromethyl groups into polymer backbones improved material properties such as thermal resistance and hydrophobicity. This has implications for creating advanced materials for coatings and packaging .

Data Table: Summary of Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(Trifluoromethyl)-5-methylfuran-3-carboxylic Acid

- Substituents : Trifluoromethyl group at position 2 (vs. difluoromethyl in the target compound).

- Synthesis : Synthesized via condensation of 1,3-diketones with chloroacetone, followed by cyclization and decarboxylation .

- Applications : Serves as a precursor for further functionalization in drug discovery .

2-Methyl-5-phenylfuran-3-carboxylic Acid

- Substituents : Phenyl group at position 5 (vs. methyl in the target compound).

- Applications : Used in synthesizing biologically active molecules, including treatments for neurodegenerative diseases and antiretroviral therapies. The phenyl group enhances π-π stacking interactions in drug-receptor binding but may reduce solubility .

2-(4-Methoxyphenyl)-5-methylfuran-3-carboxylic Acid

- Substituents : 4-Methoxyphenyl group at position 2 (CAS 1482059-90-4).

- Properties : Molecular weight 232.24 g/mol. The methoxy group introduces electron-donating effects, altering the carboxylic acid’s acidity (pKa) and reactivity compared to fluorinated analogs .

5-(4-Chlorophenyl)-2-(1,3-dioxolan-2-yl)furan-3-carboxylic Acid

- Substituents : 4-Chlorophenyl and dioxolane groups.

- Properties : The chlorine atom increases electrophilicity, while the dioxolane ring may improve stability under acidic conditions. This compound is used in agrochemical research .

Key Comparative Data

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(Difluoromethyl)-5-methylfuran-3-carboxylic acid typically follows a multi-step organic synthesis route, with the key step being the difluoromethylation of a suitable furan precursor. The overall process can be summarized as:

- Starting with a methyl-substituted furan ring containing a carboxylic acid or ester functional group.

- Introducing the difluoromethyl (-CF2H) group at the 2-position of the furan ring.

- Final purification and isolation of the carboxylic acid derivative.

This approach leverages modern fluorination techniques and careful reaction condition control to achieve high yield and purity.

Difluoromethylation Techniques

Difluoromethylation is the critical step in the preparation and is generally achieved using difluorocarbene precursors. Common reagents and conditions include:

- Difluorocarbene sources: Chlorodifluoromethane (CHF2Cl) under basic conditions is frequently used to generate difluorocarbene intermediates in situ.

- Reaction conditions: The difluoromethylation is carried out under controlled temperature and pH to optimize selectivity and yield. Temperatures are typically maintained below 60°C to prevent decomposition or side reactions.

- Catalysts and bases: Strong bases such as potassium tert-butoxide or sodium hydride may be employed to facilitate the generation of difluorocarbene and promote its addition to the furan ring.

These methods allow selective introduction of the difluoromethyl group at the 2-position of the furan ring, adjacent to the methyl substituent at the 5-position and the carboxylic acid at the 3-position.

Esterification and Saponification Steps

In some synthetic routes, the carboxylic acid moiety is initially protected or introduced as an ester, which undergoes subsequent hydrolysis:

- Esterification: The furan derivative may be converted into an alkyl ester intermediate to improve stability and facilitate purification.

- Saponification: The ester intermediate is then hydrolyzed under mild basic conditions (e.g., potassium hydroxide in methanol) at temperatures around 30-35°C to regenerate the free carboxylic acid.

This two-step approach improves overall yields and allows for better control over the reaction intermediates.

Industrial and Laboratory Optimization

To enhance the efficiency and scalability of the synthesis, advanced techniques are employed:

- Continuous flow reactors: These allow precise control over reaction parameters such as temperature, reagent concentration, and reaction time, improving yield and minimizing by-products.

- Low-temperature processing: Maintaining reactions below 50-60°C reduces side reactions and degradation.

- Use of strong bases with high pKa conjugate acids: Potassium tert-butoxide and sodium tert-butoxide are preferred bases for transesterification and difluoromethylation steps.

Summary of Preparation Steps in Tabular Form

| Step No. | Reaction Type | Reagents/Conditions | Description | Temperature | Yield (Typical) |

|---|---|---|---|---|---|

| 1 | Starting material prep | Methyl-substituted furan ester or acid | Prepare or procure furan derivative precursor | Ambient to 50°C | N/A |

| 2 | Difluoromethylation | Chlorodifluoromethane + base (e.g., KOtBu) | Introduce difluoromethyl group at 2-position | <60°C | Moderate to High |

| 3 | Esterification (optional) | Acyl chloride or alcohol + catalyst | Form ester intermediate to protect carboxylic acid | Ambient to 40°C | High |

| 4 | Saponification | KOH in methanol | Hydrolyze ester to free acid | 30-35°C | High (up to 85%) |

| 5 | Purification | Recrystallization, extraction | Isolate and purify final acid | Ambient | High purity |

Detailed Research Findings and Notes

- The difluoromethylation step is sensitive and requires precise control of reaction conditions to avoid over-fluorination or ring degradation.

- Use of strong, non-nucleophilic bases like potassium tert-butoxide enables efficient generation of difluorocarbene intermediates.

- Ester intermediates formed during synthesis can be purified more easily and converted back to acids under mild saponification conditions, improving overall yield and purity.

- Continuous flow synthesis has been demonstrated to enhance reproducibility and scalability, critical for industrial applications.

- The compound’s difluoromethyl group contributes to enhanced metabolic stability and lipophilicity, making it valuable in drug design and agrochemical development.

Comparative Notes on Related Compounds

| Compound Name | Key Differences | Impact on Synthesis |

|---|---|---|

| 5-Methylfuran-2-carboxylic acid | No fluorine substituents | Simpler synthesis, no fluorination step |

| 4-(Difluoromethyl)-5-methylfuran-2-carboxylic acid | Difluoromethyl group at different position | Requires regioselective fluorination control |

| 5-(Trifluoromethyl)furan-2-carboxylic acid | Trifluoromethyl instead of difluoromethyl | Different fluorination reagents and conditions |

The unique positioning of the difluoromethyl group in this compound necessitates specific synthetic approaches to ensure regioselectivity and functional group compatibility.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(difluoromethyl)-5-methylfuran-3-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via decarboxylation and fluorination of precursor carboxylic acids. For example, chlorination of a parent compound using PCl₅ under controlled heating (60–80°C), followed by fluorination with CsF in dimethylformamide (DMF) at 100–120°C, yields difluoromethyl derivatives . Key factors include temperature control to avoid side reactions and reagent stoichiometry to maximize regioselectivity.

- Characterization : Use ¹⁹F NMR to confirm the presence of the difluoromethyl group and HPLC to assess purity (>97%) .

Q. How can researchers distinguish between trifluoromethyl and difluoromethyl analogs in spectroscopic analysis?

- Methodology : ¹⁹F NMR chemical shifts differ significantly: trifluoromethyl groups typically resonate near -60 to -70 ppm, while difluoromethyl groups appear at -100 to -120 ppm due to reduced electron-withdrawing effects . Mass spectrometry (HRMS) further differentiates via molecular ion peaks (e.g., [M+H]⁺ for C₈H₇F₂O₃: calculated 213.03, observed 213.05) .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

- Methodology : Test solubility in polar aprotic solvents (e.g., DMF, DMSO) and aqueous buffers (pH 2–10). Stability assays (e.g., accelerated degradation at 40°C/75% RH) reveal decomposition above pH 8, likely due to hydrolysis of the difluoromethyl group .

Advanced Research Questions

Q. How does the difluoromethyl group influence binding affinity in enzyme inhibition studies compared to non-fluorinated analogs?

- Methodology : Conduct molecular docking and isothermal titration calorimetry (ITC) using enzyme targets (e.g., succinate dehydrogenase, as seen in complex II inhibitors ). The difluoromethyl group enhances hydrophobic interactions and reduces metabolic degradation compared to methyl groups, improving IC₅₀ values by 2–3 orders of magnitude .

Q. What strategies mitigate regioselectivity challenges during fluorination of the furan ring?

- Methodology : Use directing groups (e.g., carboxylic acid at C3) to stabilize transition states. Computational modeling (DFT) predicts preferential fluorination at C2 due to electron-deficient furan rings, validated by X-ray crystallography .

Q. How do contradictory bioactivity results arise in studies of this compound, and how should they be resolved?

- Case Study : Discrepancies in antifungal activity (e.g., against Fusarium spp.) may stem from variations in cell membrane permeability. Address this by standardizing assay conditions (e.g., pH 7.4, 25°C) and using fluorescence-based uptake assays .

Q. What are the metabolic pathways of this compound in mammalian cell lines, and how do fluorinated groups affect clearance rates?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.